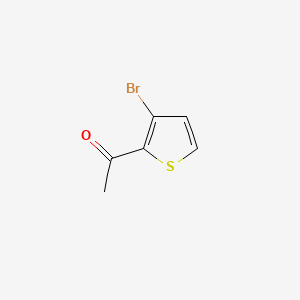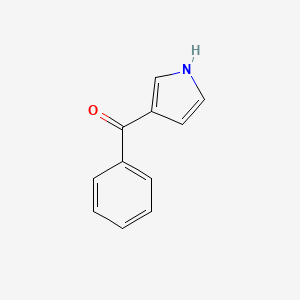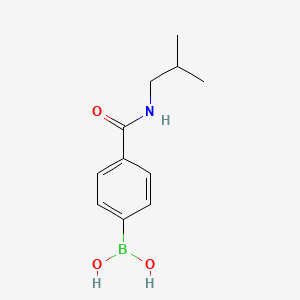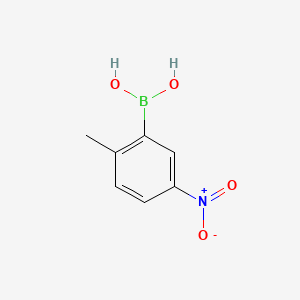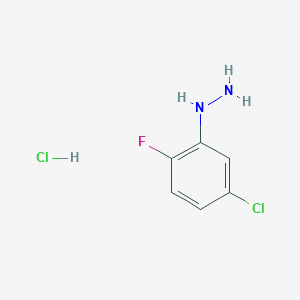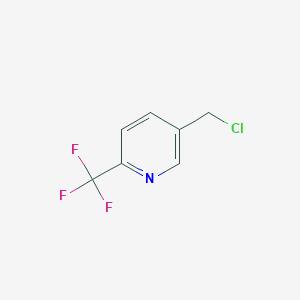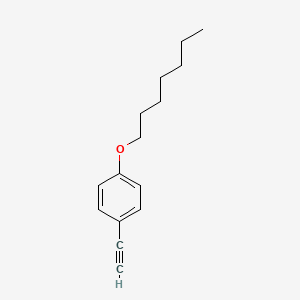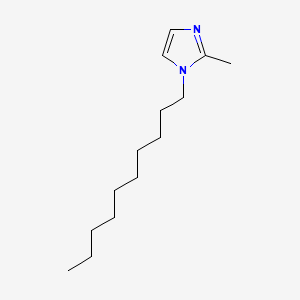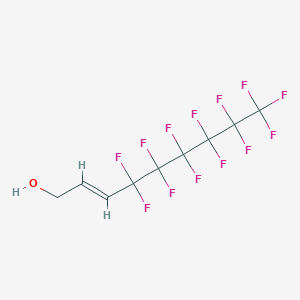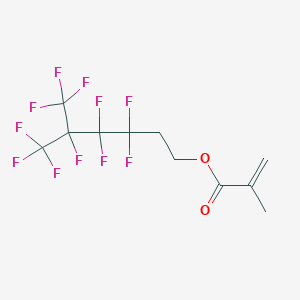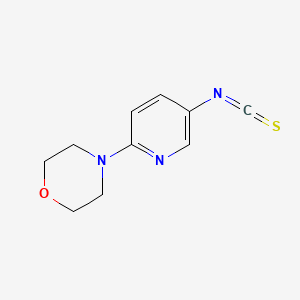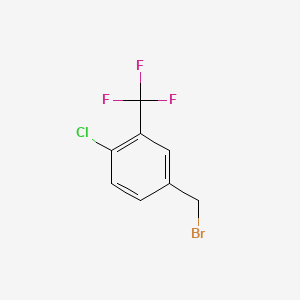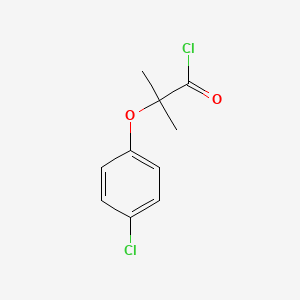
1,6-Dichloroperfluorohexane
Overview
Description
1,6-Dichloroperfluorohexane is a perfluorinated compound with the molecular formula C6Cl2F12. It is characterized by the presence of two chlorine atoms and twelve fluorine atoms attached to a hexane backbone. This compound is known for its high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dichloroperfluorohexane can be synthesized through the direct fluorination of 1,6-dichlorohexane using elemental fluorine or other fluorinating agents. The reaction typically occurs under controlled conditions to ensure the complete substitution of hydrogen atoms with fluorine atoms. The process involves:
Reactants: 1,6-dichlorohexane and elemental fluorine.
Conditions: High temperature and pressure, often in the presence of a catalyst such as cobalt trifluoride.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,6-Dichloroperfluorohexane primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions include:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of perfluorohexanol derivatives.
Electrophilic Substitution: The fluorine atoms can participate in electrophilic substitution reactions, although these are less common due to the strong electron-withdrawing nature of fluorine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Substitution: Reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions.
Major Products Formed
Perfluorohexanol Derivatives: Formed through nucleophilic substitution reactions.
Sulfonyl Fluorides: Formed through electrophilic substitution reactions.
Scientific Research Applications
1,6-Dichloroperfluorohexane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other perfluorinated compounds and as a reagent in various organic reactions.
Biology: Employed in studies involving the interaction of perfluorinated compounds with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and surfactants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,6-dichloroperfluorohexane is primarily related to its chemical stability and resistance to degradation. The compound’s effects are largely due to its ability to interact with other molecules through substitution reactions. The molecular targets and pathways involved include:
Molecular Targets: Nucleophiles and electrophiles that can react with the chlorine and fluorine atoms, respectively.
Comparison with Similar Compounds
Similar Compounds
1,6-Dichlorohexane: A non-fluorinated analog with similar structural features but different chemical properties.
Perfluorohexane: A fully fluorinated compound without chlorine atoms, exhibiting different reactivity and applications.
1,6-Dibromoperfluorohexane: A brominated analog with similar properties but different reactivity due to the presence of bromine atoms.
Uniqueness
1,6-Dichloroperfluorohexane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. Its high thermal stability, resistance to chemical reactions, and ability to undergo specific substitution reactions make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,6-dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F12/c7-5(17,18)3(13,14)1(9,10)2(11,12)4(15,16)6(8,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCGKZWVZZPGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(F)(F)Cl)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClC6F12Cl, C6Cl2F12 | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371650 | |
| Record name | 1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355-40-8 | |
| Record name | 1,6-Dichloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


